molecular formula C20H23N5 B11252412 N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine

N-benzyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine

Cat. No.: B11252412
M. Wt: 333.4 g/mol
InChI Key: WBBPJTMAIVWVQD-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexan-1-amine is a complex organic compound characterized by its benzyl group, cyclohexan-1-amine structure, and a phenyl-substituted tetrazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the formation of the tetrazole ring. This involves the reaction of phenylhydrazine with formamide under acidic conditions to form the tetrazole core.

  • Cyclohexan-1-amine Derivation: The cyclohexan-1-amine moiety can be introduced through a nucleophilic substitution reaction, where the amine group is attached to the cyclohexane ring.

  • Benzyl Group Addition: The benzyl group is typically introduced via a benzyl halide in a nucleophilic substitution reaction with the amine group.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted cyclohexan-1-amines and benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Its tetrazole ring is particularly useful in click chemistry reactions. Biology: Medicine: The compound's biological activity makes it a candidate for drug development, especially in targeting specific enzymes or receptors. Industry: Its chemical stability and reactivity make it useful in material science and as a corrosion inhibitor in industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The tetrazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes or receptors. The exact mechanism depends on the biological or chemical context in which it is used.

Comparison with Similar Compounds

  • 1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar in structure but lacks the cyclohexan-1-amine group.

  • N-Benzyl-1-(1-phenyl-1H-1,2,3-triazol-4-yl)amine: Similar but with a different position of the triazole ring.

  • N-Benzyl-1-(1-phenyl-1H-1,2,4-triazol-3-yl)amine: Another triazole derivative with a different ring structure.

Uniqueness: N-Benzyl-1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclohexan-1-amine stands out due to its combination of the tetrazole ring and cyclohexan-1-amine group, which provides unique chemical and biological properties not found in the other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C20H23N5/c1-4-10-17(11-5-1)16-21-20(14-8-3-9-15-20)19-22-23-24-25(19)18-12-6-2-7-13-18/h1-2,4-7,10-13,21H,3,8-9,14-16H2

InChI Key

WBBPJTMAIVWVQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

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